(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenylpyrazole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexen-1-yl ethyl precursor, followed by the introduction of the phenylpyrazole group through a condensation reaction. The final step involves the formation of the diazinane trione core under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions but generally include oxidized or reduced derivatives, as well as substituted products with different functional groups.
Scientific Research Applications
(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-dione
- (5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-tetraone
Uniqueness
The uniqueness of (5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20-19(13-17-14-23-26(15-17)18-9-5-2-6-10-18)21(28)25(22(29)24-20)12-11-16-7-3-1-4-8-16/h2,5-7,9-10,13-15H,1,3-4,8,11-12H2,(H,24,27,29)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZYETJOFWFXEI-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=CC3=CN(N=C3)C4=CC=CC=C4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCN2C(=O)/C(=C/C3=CN(N=C3)C4=CC=CC=C4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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